2-Ethylhexyl 2-(2-hydrazinyl-2-oxoethoxy)benzoate
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Overview
Description
2-Ethylhexyl 2-(2-hydrazinyl-2-oxoethoxy)benzoate is an organic compound with the molecular formula C17H27N3O4. This compound is characterized by its ester functional group, which is derived from benzoic acid, and a hydrazine moiety. It is used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethylhexyl 2-(2-hydrazinyl-2-oxoethoxy)benzoate typically involves the esterification of 2-(2-hydrazinyl-2-oxoethoxy)benzoic acid with 2-ethylhexanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The general reaction conditions include:
Temperature: 60-80°C
Solvent: Toluene or another suitable organic solvent
Catalyst: Acid catalyst
Reaction Time: 4-6 hours
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. The process may also include steps for purification, such as distillation or recrystallization, to remove impurities and obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Ethylhexyl 2-(2-hydrazinyl-2-oxoethoxy)benzoate can undergo various chemical reactions, including:
Oxidation: The hydrazine moiety can be oxidized to form corresponding azides or other nitrogen-containing compounds.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The benzoate ester can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation Products: Azides, nitroso compounds.
Reduction Products: Alcohols.
Substitution Products: Amides, thioesters.
Scientific Research Applications
2-Ethylhexyl 2-(2-hydrazinyl-2-oxoethoxy)benzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions due to its hydrazine group.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in certain formulations.
Mechanism of Action
The mechanism of action of 2-Ethylhexyl 2-(2-hydrazinyl-2-oxoethoxy)benzoate involves its interaction with molecular targets through its hydrazine and ester functional groups. The hydrazine group can form covalent bonds with electrophilic centers in proteins or enzymes, leading to inhibition or modification of their activity. The ester group can undergo hydrolysis to release the active hydrazine moiety, which then exerts its effects on the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-Ethylhexyl 4-(dimethylamino)benzoate
- 2-Ethylhexyl 2-(2-amino-2-oxoethoxy)benzoate
- 2-Ethylhexyl 2-(2-hydroxy-2-oxoethoxy)benzoate
Uniqueness
2-Ethylhexyl 2-(2-hydrazinyl-2-oxoethoxy)benzoate is unique due to its hydrazine functional group, which imparts distinct reactivity and biological activity compared to similar compounds. This makes it particularly valuable in applications requiring specific interactions with biological molecules or in synthetic pathways where hydrazine derivatives are needed.
Properties
IUPAC Name |
2-ethylhexyl 2-(2-hydrazinyl-2-oxoethoxy)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4/c1-3-5-8-13(4-2)11-23-17(21)14-9-6-7-10-15(14)22-12-16(20)19-18/h6-7,9-10,13H,3-5,8,11-12,18H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLGOGTYXCXCRHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC(=O)C1=CC=CC=C1OCC(=O)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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